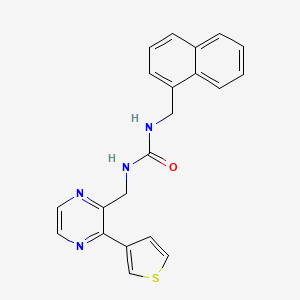
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C21H18N4OS, with a molecular weight of approximately 370.46 g/mol. The structure features a naphthalene moiety linked to a thiophene-pyrazine unit through a urea linkage, which is crucial for its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of Naphthalen-1-ylmethyl Intermediate : Alkylation of naphthalene with suitable alkyl halides.
- Preparation of Thiophenes : Functionalization of thiophene rings.
- Coupling Reaction : Final coupling of intermediates in the presence of a urea derivative under controlled conditions.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene and thiophene rings have shown promising activity against various bacterial strains, suggesting potential for further development as antimicrobial agents .
Anticancer Properties
Studies have highlighted the potential anticancer activity of thiophene derivatives. Compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, pyrazole derivatives have demonstrated inhibitory effects on key oncogenic pathways, including BRAF(V600E) and EGFR .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or proteins, thereby altering their activity.
- Signal Transduction Modulation : Affecting cellular signaling pathways that are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on related thiophene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations (e.g., MIC < 50 µg/mL) for several strains tested.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds similar to this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased sub-G1 phase populations, confirming apoptotic cell death.
Comparative Analysis
| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 1-(Naphthalen-1-ylmethyl)-3-uropyrimidin | Antimicrobial | <50 | - |
| Similar Thiophene Derivative | Anticancer (MCF-7 cells) | - | 10 |
| Pyrazole Derivative | Inhibits BRAF(V600E), EGFR | - | 5 |
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFSGMITJPXDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














